N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-20(25(23,24)13-5-6-13)12-9-21(10-12)15-8-7-14-17-18-16(22(14)19-15)11-3-2-4-11/h7-8,11-13H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUWFYTMSLDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly, hydrazine derivatives react with diketones or ketoesters under acidic or basic conditions to form the triazole ring, which is then fused with a pyridazine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the triazolopyridazine intermediate.
Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonation of the azetidine-triazolopyridazine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and possibly as an anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The azetidine and cyclopropanesulfonamide groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties and Bioavailability
- Target Compound :
- The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains, while the sulfonamide group improves solubility via hydrogen bonding.
- Compound 118 :
Pharmacological Considerations
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Kinase Inhibition : The triazolopyridazine core is prevalent in kinase inhibitors (e.g., JAK2, ALK). Substituents like sulfonamides modulate ATP-binding pocket interactions.
- Metabolic Stability : Cyclopropanesulfonamide’s rigidity may reduce cytochrome P450-mediated metabolism compared to BK45979’s flexible trifluoropropyl chain .
- Selectivity : Compound 118’s chloro-methylsulfonyl group and fused pyrazole suggest higher selectivity for cysteine proteases or kinases with hydrophobic pockets .
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological activities associated with this compound.
Structural Characteristics
The compound features a unique molecular structure characterized by multiple heterocyclic rings and functional groups. Its molecular formula is , with a molecular weight of approximately 354.385 Da. The presence of a cyclobutyl moiety and a sulfonamide group suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
| Structural Features | Heterocycles, sulfonamide group |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyridazine Core : The initial step involves the synthesis of the triazolo-pyridazine scaffold through cyclization reactions.
- Introduction of Cyclobutyl Group : The cyclobutyl moiety is introduced via alkylation reactions.
- Formation of the Azetidine Ring : The azetidine structure is synthesized through ring-closing reactions.
- Sulfonamide Formation : Finally, the sulfonamide group is introduced to complete the synthesis.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Biological Activity
Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The presence of triazole and pyridazine moieties is often associated with anti-inflammatory effects.
- Potential Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
Study 1: Antimicrobial Activity
A study conducted on derivatives of triazolo-pyridazine indicated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Study 2: Anti-inflammatory Effects
Research published in Nature Chemical Biology demonstrated that triazole-containing compounds could inhibit pro-inflammatory cytokines in vitro. This compound was shown to reduce TNF-alpha levels significantly in cell cultures.
Study 3: Anticancer Potential
In vivo studies on related compounds indicated that they could induce apoptosis in cancer cell lines. Preliminary results suggest that this compound may exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
